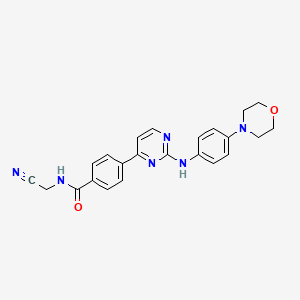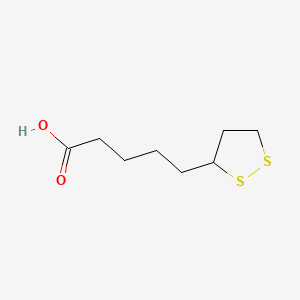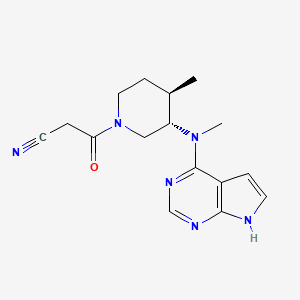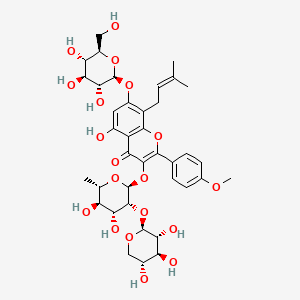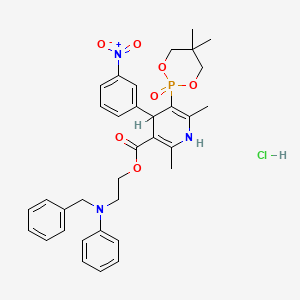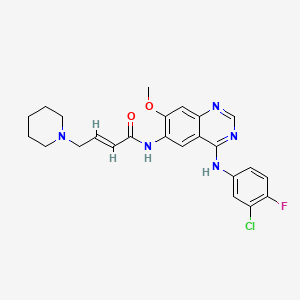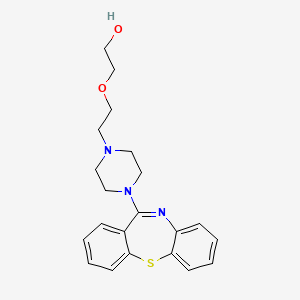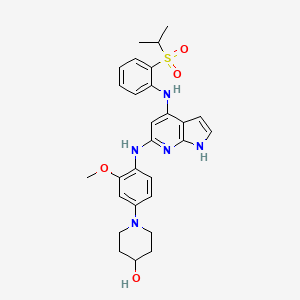![molecular formula C17H25N3O15 B1663639 (1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 18660-81-6](/img/structure/B1663639.png)
(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid
Descripción general
Descripción
La tetrodotoxina (citrato) es una neurotoxina potente conocida por su capacidad de bloquear los canales de sodio dependientes de voltaje en los tejidos nerviosos y musculares. Este compuesto se deriva de la tetrodotoxina, que se encuentra naturalmente en varios organismos marinos como el pez globo, los pulpos de anillos azules y ciertas especies de tritones . La tetrodotoxina (citrato) es la forma de sal de citrato soluble en agua de la tetrodotoxina, lo que la hace más adecuada para ciertas aplicaciones experimentales y terapéuticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de la tetrodotoxina (citrato) implica varios pasos complejos debido a su estructura intrincada. El proceso generalmente comienza con la preparación de la estructura central a través de una reacción de Diels-Alder estereoselectiva, seguida de una serie de interconversiones de grupos funcionales . Los pasos clave incluyen la apertura quimioselectiva del anhídrido cíclico, la hidroxilación descarboxilativa y una innovadora fragmentación mediada por SmI2 . Los pasos finales implican la formación del hemiaminal y el ortoéster en condiciones ácidas para ensamblar la tetrodotoxina y su sal de citrato .
Métodos de Producción Industrial: La producción industrial de tetrodotoxina (citrato) es limitada debido a su alta toxicidad y síntesis compleja. Los avances en biotecnología han permitido la producción de tetrodotoxina mediante el cultivo de bacterias productoras de tetrodotoxina . Estas bacterias se pueden cultivar en condiciones controladas para producir tetrodotoxina, que luego se convierte en su forma de sal de citrato para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones: La tetrodotoxina (citrato) principalmente experimenta reacciones de sustitución debido a su estructura altamente funcionalizada. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: La tetrodotoxina (citrato) puede reaccionar con nucleófilos en condiciones suaves para formar varios derivados.
Reacciones de Oxidación: Los agentes oxidantes como el permanganato de potasio se pueden utilizar para oxidar la tetrodotoxina (citrato) para formar diferentes productos oxidados.
Reacciones de Reducción: Los agentes reductores como el borohidruro de sodio pueden reducir ciertos grupos funcionales dentro de la molécula de tetrodotoxina (citrato).
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de tetrodotoxina con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
La tetrodotoxina (citrato) tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La tetrodotoxina (citrato) ejerce sus efectos uniéndose al sitio 1 de los canales de sodio dependientes de voltaje rápidos ubicados en la apertura del poro extracelular . Esta unión desactiva temporalmente la función del canal iónico, evitando el paso de iones de sodio hacia la neurona . Como resultado, la iniciación y propagación de los potenciales de acción se bloquean, lo que lleva a la parálisis de los tejidos afectados .
Compuestos Similares:
Saxitoxina: Otra neurotoxina potente que bloquea los canales de sodio, pero tiene una estructura y fuente diferentes.
Conotoxinas: Un grupo de péptidos neurotóxicos de caracoles cono que también se dirigen a los canales de sodio.
Singularidad de la Tetrodotoxina (citrato): La tetrodotoxina (citrato) es única debido a su alta especificidad y afinidad por los canales de sodio dependientes de voltaje, lo que la convierte en una herramienta invaluable en la investigación neurobiológica y posibles aplicaciones terapéuticas . Su forma de citrato soluble en agua mejora su utilidad en diversas configuraciones experimentales .
Comparación Con Compuestos Similares
Saxitoxin: Another potent neurotoxin that blocks sodium channels but has a different structure and source.
Conotoxins: A group of neurotoxic peptides from cone snails that also target sodium channels.
Uniqueness of Tetrodotoxin (citrate): Tetrodotoxin (citrate) is unique due to its high specificity and affinity for voltage-gated sodium channels, making it an invaluable tool in neurobiological research and potential therapeutic applications . Its water-soluble citrate form enhances its usability in various experimental setups .
Propiedades
Número CAS |
18660-81-6 |
|---|---|
Fórmula molecular |
C17H25N3O15 |
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
(5R,6R,7S,9R,11R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3?,4+,5-,6-,7+,9+,10?,11-;/m1./s1 |
Clave InChI |
YUJWMDOXROTQCW-XCZXUWTISA-N |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
SMILES isomérico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(NC34[C@@H]([C@@](O2)(O[C@@H]1C4O)O)O)N)O)O)O |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Apariencia |
Assay:≥98%A white to off-white solid |
Color/Form |
Crystals |
melting_point |
225 °C (decomposes) |
| 4368-28-9 | |
Descripción física |
Colorless crystalline solid that darkens when heated above 428°F (220°C). |
Pictogramas |
Acute Toxic |
Vida útil |
Stable to boiling except in an alkaline solution. |
Solubilidad |
In water, 1.0X10+6 mg/L at 25 °C /miscible/ (est) Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents |
Sinónimos |
Fugu Toxin Tarichatoxin Tetradotoxin Tetrodotoxin Toxin, Fugu |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrodotoxin citrate exert its effects on the nervous system?
A: Tetrodotoxin citrate acts by binding to voltage-gated sodium channels on the surface of neurons. This binding effectively blocks the flow of sodium ions, which are crucial for the initiation and propagation of action potentials [, , ]. This blockade effectively silences neuronal activity, leading to a variety of physiological effects depending on the location and concentration of the toxin.
Q2: Several research papers mention the use of Tetrodotoxin citrate in conjunction with other pharmacological agents. Why is this approach often employed?
A: Researchers utilize Tetrodotoxin citrate in combination with other drugs, such as NMDA, APB, and PDA, to isolate and study specific components of the electroretinogram (ERG) [, , , ]. By selectively blocking certain neuronal pathways, they can better understand the contribution of different retinal cell types to the overall ERG response.
Q3: Research indicates that Tetrodotoxin citrate can influence oscillatory potentials (OPs) in the retina. What are the implications of these findings?
A: Studies in transgenic rabbits with retinal degeneration have shown that Tetrodotoxin citrate administration leads to a significant reduction in OP amplitudes, even more so than in wild-type rabbits []. This suggests that the observed supernormal OPs in these animals might be linked to secondary changes occurring in the inner retinal neurons following photoreceptor degeneration. This highlights the potential of Tetrodotoxin citrate as a tool to investigate the complex interplay between different retinal cell types during disease progression.
Q4: Beyond its effects on the visual system, are there other areas of research exploring Tetrodotoxin citrate?
A: Interestingly, Tetrodotoxin citrate is being investigated for its potential in pain management. One study explores its use via intratracheal administration as a potential analgesic []. While further research is needed to fully elucidate its efficacy and safety profile in this context, it represents a novel approach to pain relief.
Q5: Given the potent effects of Tetrodotoxin citrate on neuronal activity, what safety concerns are associated with its use in research and potential therapeutic applications?
A: Tetrodotoxin is a highly potent neurotoxin, and its use requires extreme caution. Accidental exposure or ingestion can lead to severe paralysis, respiratory failure, and even death []. Therefore, stringent safety protocols and specialized training are essential for handling and administering this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


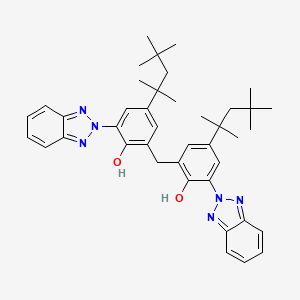


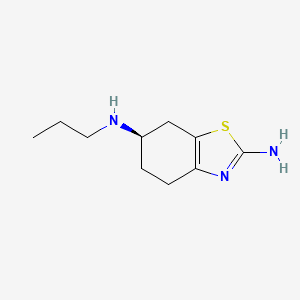
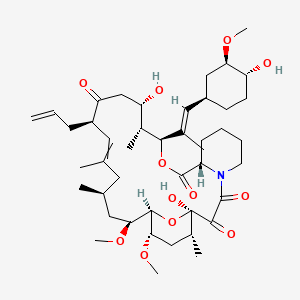
![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)
